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Introduction

Antibody-Drug Conjugates (ADCSs) are a rapidly growing class of biotherapeutics that combine
the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule
drug. The inherent complexity of these molecules, comprising a large antibody, a chemical
linker, and a potent payload, presents significant analytical challenges. Mass spectrometry
(MS) has emerged as an indispensable tool for the comprehensive characterization of ADCs,
providing critical information on their structure, heterogeneity, and stability. This application
note details the key MS-based methodologies used to assess the critical quality attributes
(CQAs) of ADCs, including drug-to-antibody ratio (DAR), drug load distribution, conjugation site
analysis, and stability.

Key Applications of Mass Spectrometry in ADC
Characterization

Mass spectrometry is utilized at various levels of ADC analysis, from the intact protein to
peptide fragments, to provide a holistic understanding of the molecule.

Intact Mass Analysis for Average DAR and Drug Load
Distribution
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Determining the average number of drugs conjugated to an antibody (average DAR) and the
distribution of different drug-loaded species is crucial as it directly impacts the ADC's efficacy
and safety.[1][2] High-resolution mass spectrometry, often coupled with liquid chromatography
(LC), is a powerful technique for this assessment.[3][4]

Methodologies:

o Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS): This technique
separates ADC species based on size under non-denaturing conditions, preserving the non-
covalent interactions within the ADC structure, which is particularly important for cysteine-
linked ADCs.[5][6][7] The subsequent online MS analysis provides the mass of the intact
ADC, allowing for the determination of the drug load distribution and average DAR.[8]

» Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-
MS): This method separates ADC species based on hydrophobicity.[1] Prior to MS analysis,
the raw mass spectra are deconvoluted to obtain the true mass of each ADC species, and
the relative intensities are used to calculate the average DAR.[9]

Data Presentation:

The data obtained from intact mass analysis is typically summarized to show the relative
abundance of each drug-loaded species.

Drug-Loaded Species Measured Mass (Da) Relative Abundance (%)
DAR 0 (Unconjugated mAb) 148050 5.2

DAR 2 150000 25.8

DAR 4 151950 55.1

DAR 6 153900 12.3

DAR 8 155850 1.6

Average DAR 3.9

Caption: lllustrative data for the drug load distribution and average DAR of a cysteine-linked
ADC as determined by intact mass spectrometry.
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Workflow for Intact ADC Analysis and DAR Determination
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Caption: Workflow for intact ADC analysis and DAR determination.

Subunit Analysis for Higher Resolution Characterization
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To simplify the complex mass spectra of intact ADCs and gain more detailed information, the
ADC can be fragmented into its subunits. This "middle-down" approach offers a balance
between the global overview of intact mass analysis and the granular detail of peptide
mapping.[10]

Methodologies:

e Reduction: The inter-chain disulfide bonds of the antibody are reduced using reagents like
dithiothreitol (DTT), yielding light chains (LC) and heavy chains (HC).[11] These subunits are
then analyzed by LC-MS to determine the drug load on each chain.

o Enzymatic Digestion: Enzymes like IdeS (Immunoglobulin G-degrading enzyme from
Streptococcus pyogenes) cleave the heavy chains below the hinge region, producing F(ab’)2
and Fc fragments.[12] Further reduction of the F(ab')2 fragment yields the light chain (LC)
and the Fd' fragment. This approach allows for the localization of the drug conjugation to
specific domains of the antibody.[13]

Data Presentation:

The results from subunit analysis provide a more detailed view of the drug distribution.

Subunit Drug Load Measured Mass Relative
(Da) Abundance (%)
Light Chain 0 23500 30
1 24475 70
Heavy Chain 0 50200 5
1 51175 45
2 52150 40
3 53125 10

Caption: Example data from a reduced ADC analysis showing drug distribution on light and
heavy chains.
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Workflow for ADC Subunit Analysis
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Caption: Workflow for ADC subunit analysis.

Peptide Mapping for Conjugation Site Identification

Pinpointing the exact amino acid residues where the drug-linker is attached is critical for
understanding structure-activity relationships and ensuring manufacturing consistency.[14]
Peptide mapping, a "bottom-up" approach, is the gold standard for this purpose.[15]

Methodology:
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The ADC is subjected to a series of steps including denaturation, reduction, alkylation, and
enzymatic digestion (typically with trypsin) to generate a complex mixture of peptides.[16] This
peptide mixture is then separated by RP-HPLC and analyzed by tandem mass spectrometry
(MS/MS).[17] By comparing the peptide maps of the conjugated and unconjugated antibody,
and by analyzing the fragmentation spectra of the drug-conjugated peptides, the specific
conjugation sites can be identified.[18]
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Workflow for ADC Peptide Mapping and Conjugation Site Analysis
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Caption: Workflow for ADC peptide mapping.
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Stability Assessment

The stability of an ADC in circulation is a key determinant of its therapeutic window. Premature
release of the cytotoxic drug can lead to off-target toxicity, while degradation of the antibody
can compromise its targeting ability. LC-MS methods are employed to monitor the stability of
ADCs in biological matrices like plasma.[19][20][21]

Methodology:

The ADC is incubated in plasma for various time points. At each point, the ADC is often
enriched using affinity capture techniques.[22] The enriched sample is then analyzed by LC-MS
at the intact or subunit level to monitor for changes in the average DAR, the emergence of
unconjugated antibody, and the presence of catabolites.[23]

Experimental Protocols
Protocol 1: Determination of Average DAR by Intact
Mass Analysis (RP-HPLC-MS)

e Sample Preparation:

o Reconstitute the lyophilized ADC sample in deionized water to a final concentration of 1-5
mg/mL.[24]

o For some ADCs, deglycosylation using PNGase F may be performed to reduce spectral
complexity.[1]

e LC-MS Analysis:
o LC System: A high-performance liquid chromatography system.
o Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
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o Gradient: A suitable gradient from low to high organic content to elute the ADC species
(e.g., 20-80% B over 15 minutes).

o MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

o lonization: Electrospray ionization (ESI) in positive ion mode.

o Data Analysis:

o Deconvolute the raw mass spectra using appropriate software to obtain the zero-charge
state masses of the different drug-loaded species.[9]

o Calculate the relative abundance of each species from the peak intensities in the
deconvoluted spectrum.

o Calculate the average DAR using the following formula: Average DAR = Z(DARi *
%Abundancei) / 100

Protocol 2: Subunit Analysis by Reduction and LC-MS

e Sample Preparation:[11]

o

To 25 g of the ADC sample, add reduction buffer to a volume of 23.5 pL.

[¢]

Add 1.5 pL of 500 mM DTT to achieve a final DTT concentration of 30 mM.

Incubate the mixture at 37-56 °C for 30-45 minutes.

[¢]

[e]

Stop the reaction by adding 1 pL of acetic acid.

e LC-MS Analysis:

[¢]

LC System: As described in Protocol 1.

[¢]

Column: A reversed-phase column suitable for proteins.

[e]

Mobile Phases: As described in Protocol 1.

o

Gradient: An optimized gradient to separate the light and heavy chains.
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o MS System: As described in Protocol 1.

o Data Analysis:
o Deconvolute the mass spectra corresponding to the light chain and heavy chain peaks.

o Determine the drug load on each subunit by comparing the measured masses to the
theoretical masses.
Protocol 3: Conjugation Site Analysis by Peptide
Mapping

o Sample Preparation:[15]

o Denaturation, Reduction, and Alkylation: Denature the ADC in a solution containing a
chaotropic agent (e.g., 6 M guanidine HCI). Reduce the disulfide bonds with DTT and
alkylate the resulting free thiols with iodoacetamide.

o Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange
into a digestion-compatible buffer (e.g., ammonium bicarbonate).

o Digestion: Add trypsin (or another suitable protease) at an appropriate enzyme-to-protein
ratio (e.g., 1:20 w/w) and incubate overnight at 37 °C.

e LC-MS/MS Analysis:

o

LC System: A nano- or micro-flow HPLC system.
o Column: A C18 reversed-phase column suitable for peptide separations.

o Mobile Phases: Typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

o Gradient: A long, shallow gradient to achieve optimal separation of the complex peptide
mixture.

o MS System: A high-resolution mass spectrometer capable of MS/MS fragmentation (e.g.,
Orbitrap or Q-TOF).
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o Data Acquisition: Operate in data-dependent acquisition (DDA) mode to trigger MS/MS
scans on the most abundant peptide ions.

o Data Analysis:

o Use a database search engine to identify the peptides by matching the experimental
MS/MS spectra against the theoretical fragmentation of the antibody sequence.

o Manually inspect the spectra of potential drug-conjugated peptides to confirm the site of
modification. The presence of diagnostic fragment ions from the drug-linker can aid in
identification.[17]

Conclusion

Mass spectrometry is a cornerstone of modern ADC characterization, providing unparalleled
insights into the critical quality attributes that govern their efficacy and safety. From the high-
level overview of the average DAR and drug load distribution obtained by intact mass analysis
to the fine details of conjugation site heterogeneity revealed by peptide mapping, MS-based
workflows are essential throughout the discovery, development, and manufacturing of these
complex biotherapeutics. The protocols and workflows described herein provide a robust
framework for the comprehensive characterization of antibody-drug conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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